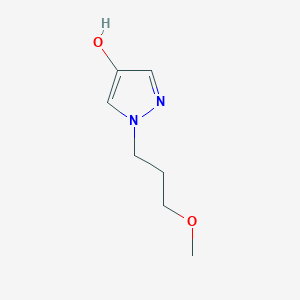

1-(3-methoxypropyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-(3-methoxypropyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-11-4-2-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIUKHDCDOYWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Pyrazole (B372694) Derivatives

The construction of the pyrazole ring is a well-explored area of organic synthesis, with several robust methods available to chemists. These can be broadly categorized into multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed couplings.

Conventional Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules from simple starting materials in a single synthetic operation. nih.govbeilstein-journals.org The Knorr pyrazole synthesis, a classic example, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org This foundational reaction has been adapted into various MCR formats.

One common MCR strategy involves the in situ generation of the 1,3-dicarbonyl equivalent. For instance, enolates can react with carboxylic acid chlorides to form the 1,3-dicarbonyl intermediate, which is then immediately trapped by a hydrazine to yield the pyrazole. nih.gov Another approach utilizes the reaction of β-ketoesters with hydrazines to form pyrazolones, which can then participate in further reactions, such as a Michael addition with an α,β-unsaturated system generated in situ from an aldehyde and malononitrile. nih.govbeilstein-journals.org This can lead to the formation of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govtandfonline.comnih.gov

The versatility of MCRs is further expanded by the use of various catalysts and reaction conditions. For example, ytterbium(III) perfluorooctanoate has been employed as an efficient catalyst for the synthesis of pyrazole-4-carboxylates from hydrazones and β-ketoesters. nih.gov Catalyst-free conditions, often employing microwave or ultrasonic irradiation, have also been developed for the green synthesis of pyranopyrazole derivatives. nih.gov

Table 1: Examples of Multicomponent Reactions in Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type |

| 1,3-Dicarbonyl compound, Hydrazine | Heat | Substituted Pyrazole |

| Enolate, Carboxylic acid chloride, Hydrazine | One-pot | Substituted Pyrazole |

| β-Ketoester, Hydrazine, Aldehyde, Malononitrile | Base catalyst | Pyrano[2,3-c]pyrazole |

| Hydrazone, β-Ketoester | Yb(PFO)₃ | Pyrazole-4-carboxylate |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | KOtBu, Microwave | 4H-Pyrano[2,3-c]pyrazole |

Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. nih.govorganic-chemistry.org A prominent example is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or an alkyne equivalent. nih.gov Nitrile imines, often generated in situ from hydrazonoyl halides, react with a dipolarophile to form the pyrazole ring with high regioselectivity. nih.gov

Diazo compounds are another important class of 1,3-dipoles used in pyrazole synthesis. Their reaction with alkynes, often proceeding under thermal and solvent-free conditions, provides a green and efficient route to pyrazoles. rsc.org The choice of alkyne substrate allows for the introduction of various substituents onto the pyrazole core.

Recent advancements have also explored the use of alkyne surrogates, such as α-bromocinnamaldehyde, which react with nitrile imines to form bromopyrazoline intermediates that subsequently eliminate HBr to yield the aromatic pyrazole. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Formation

Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds, leading to highly functionalized pyrazole derivatives.

Copper-catalyzed reactions are particularly prevalent. For example, a three-component synthesis of 1,3-substituted pyrazoles has been developed using a copper catalyst to facilitate the cyclization of a hydrazine with an enaminone, followed by an Ullmann coupling with an aryl halide. nih.govbeilstein-journals.org Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is another efficient method. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the synthesis of arylated pyrazoles. nih.gov These reactions typically involve the coupling of a halogenated pyrazole with a boronic acid derivative. nih.gov Direct C-H arylation of pyrazoles, a more atom-economical approach, has also been achieved using palladium catalysis. nih.gov

Rhodium catalysts have been employed in the homocoupling of pyrazole silanes, while ruthenium catalysts can mediate the dehydrogenative coupling of 1,3-diols with arylhydrazines to form pyrazoles. organic-chemistry.orgnih.gov Furthermore, titanium-mediated oxidative N-N coupling of diazatitanacycles represents a unique metal-mediated route to the pyrazole core. nih.govrsc.org

Targeted Synthesis of 1-(3-methoxypropyl)-1H-pyrazol-4-ol and Analogues

The synthesis of the specific molecule this compound requires a strategic approach that addresses the introduction of the N-1 substituent and the formation of the 4-hydroxypyrazole core.

Strategies for Introducing the N-1 (3-methoxypropyl) Moiety

The introduction of an N-substituent on the pyrazole ring can be achieved through several methods. A common and direct approach is the N-alkylation of a pre-formed pyrazole ring. nih.gov This typically involves reacting the pyrazole with an appropriate alkylating agent, in this case, a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane), in the presence of a base such as cesium carbonate. researchgate.net

Alternatively, the N-1 substituent can be incorporated from the outset by using a substituted hydrazine in the initial ring-forming reaction. For the synthesis of this compound, this would involve using (3-methoxypropyl)hydrazine (B3290591) as the hydrazine component in a reaction with a suitable 1,3-dicarbonyl precursor. While a wide variety of N-substituted pyrazoles can be prepared from primary amines, these methods often require specific activating agents. nih.govacs.org

A more flexible strategy involves the use of a protecting group on one of the pyrazole nitrogens. For instance, a para-methoxybenzyl (PMB) group can be introduced and later removed to allow for the introduction of the desired N-1 substituent. researchgate.net This approach provides greater control over the regioselectivity of the N-alkylation, which can be a challenge in unsymmetrically substituted pyrazoles. nih.gov

Synthesis of the 1H-Pyrazol-4-ol Scaffold

The 1H-pyrazol-4-ol core is a key structural feature. One synthetic route to this scaffold involves the cyclization of a β-ketoester with a hydrazine, which can lead to a pyrazol-5-one intermediate. Subsequent chemical manipulation may be required to obtain the desired 4-hydroxy isomer.

A more direct approach involves the use of starting materials that already contain the oxygen functionality at the appropriate position. For example, the reaction of a hydrazine with a 2-substituted or 2,4-disubstituted 1,3-dicarbonyl compound where the 2-substituent can be converted to a hydroxyl group is a potential pathway.

Another strategy involves the functionalization of a pre-formed pyrazole ring. For instance, direct C-H functionalization at the C-4 position is possible, although the C-5 position is often more reactive. researchgate.net A more common approach is the introduction of a halogen, such as iodine, at the C-4 position, which can then be displaced by a hydroxyl group or a protected hydroxyl group via a nucleophilic substitution or a transition metal-catalyzed coupling reaction. rsc.org

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comthieme-connect.com The synthesis of pyrazole derivatives, including this compound, has benefited from these advancements.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trdergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.netnih.gov The use of microwave irradiation can facilitate the cyclocondensation reaction between a hydrazine derivative and a suitable 1,3-dicarbonyl compound or its equivalent, which is a common strategy for constructing the pyrazole ring. dergipark.org.trdergipark.org.tr

For the synthesis of this compound, a microwave-assisted approach would involve the reaction of (3-methoxypropyl)hydrazine with a suitable three-carbon building block leading to the 4-hydroxy-substituted pyrazole. The benefits of this method include rapid heating, which can overcome activation energy barriers more efficiently, and the potential for solvent-free conditions, further enhancing its green credentials. dergipark.org.trresearchgate.net Studies on similar pyrazole syntheses have demonstrated that microwave irradiation can significantly reduce reaction times from hours to minutes. dergipark.org.trgsconlinepress.com

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours | Minutes | dergipark.org.trgsconlinepress.com |

| Energy Consumption | High | Low | dergipark.org.tr |

| Yield | Often moderate | Often high | dergipark.org.trresearchgate.net |

| Solvent Use | Typically requires a solvent | Can be performed solvent-free | researchgate.netclockss.org |

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic methods represents a significant step towards truly sustainable chemical processes. tandfonline.comrsc.org These reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, minimize waste and avoid the use of potentially toxic and expensive catalysts and solvents. rsc.orgresearchgate.net

Several catalyst- and solvent-free protocols have been developed for the synthesis of pyrazole and its fused derivatives. rsc.orgias.ac.in For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved by a four-component reaction under solvent-free conditions, highlighting the feasibility of this approach for constructing complex heterocyclic systems. ias.ac.in A similar strategy could be envisioned for this compound, where (3-methoxypropyl)hydrazine and a suitable dicarbonyl precursor could be reacted under neat conditions, possibly with thermal or microwave activation. rsc.org The advantages of such a method include simplified work-up procedures, reduced environmental impact, and potentially lower costs. tandfonline.com

Chemical Reactivity and Derivatization Strategies

The presence of both a functionalizable pyrazole ring and a hydroxyl group at the C-4 position makes this compound a versatile scaffold for further chemical modifications.

Functionalization of the Pyrazole Ring System (e.g., Vilsmeier-Haack Reaction)

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, particularly at the C-4 position. chim.it However, since the C-4 position in the target molecule is already occupied by a hydroxyl group, other positions on the ring become targets for functionalization. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comjk-sci.comwikipedia.org It utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org

While the Vilsmeier-Haack reaction is commonly used to introduce a formyl group at the C-4 position of pyrazoles, its application to a C-4 hydroxyl-substituted pyrazole would likely lead to different outcomes. arkat-usa.orgresearchgate.netigmpublication.org The reaction could potentially proceed at the C-5 position, or the hydroxyl group itself could react. The precise outcome would depend on the reaction conditions and the electronic nature of the pyrazole ring. rsc.orgchemmethod.com For instance, the Vilsmeier-Haack reaction on hydrazones is a well-established route to 4-formylpyrazoles. igmpublication.orgchemmethod.com

| Reactant | Reagent | Product | Reference |

| Electron-rich arene | DMF, POCl₃ | Aryl aldehyde | jk-sci.com |

| Hydrazones | Vilsmeier Reagent | 4-Formylpyrazoles | igmpublication.orgchemmethod.com |

| Pyrrole | Vilsmeier Reagent | Pyrrole-2-carbaldehyde | chemistrysteps.com |

Transformations Involving the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position of the pyrazole ring is a key functional handle for a variety of chemical transformations. researchgate.netamanote.com This group can undergo reactions typical of alcohols and phenols, allowing for the introduction of a wide range of functionalities.

Common derivatizations include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

Conversion to a leaving group: Transformation into a tosylate or mesylate, facilitating nucleophilic substitution reactions.

Oxidation: Depending on the reagent and conditions, the hydroxyl group could potentially be oxidized, although this is less common for pyrazol-4-ols.

Thiolation: The hydroxyl group can be converted to a thiol group, as demonstrated in the synthesis of pyrazol-4-thiols from 4-iodopyrazoles, which could be a potential two-step transformation from the corresponding pyrazol-4-ol. chemrxiv.org

These transformations open up avenues for creating a diverse library of compounds based on the this compound scaffold.

Molecular Hybridization with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. nih.govnih.gov The this compound scaffold is an excellent candidate for hybridization with other heterocyclic systems, potentially leading to novel compounds with enhanced biological activities. acs.orgkit.edu

For example, the pyrazole nucleus could be linked to other heterocycles such as triazoles, pyrimidines, or benzimidazoles. acs.orgkit.edu The synthesis of such hybrids can be achieved through various coupling reactions, often involving the functional groups on the pyrazole ring or the substituent at the N-1 position. The hydroxyl group at C-4, after conversion to a more reactive intermediate, could also serve as an attachment point for another heterocyclic moiety. The resulting hybrid molecules may exhibit synergistic effects, combining the properties of both parent heterocycles. nih.govrsc.org For instance, pyrazole-based chalcones and pyranopyrazoles have been synthesized and shown to possess interesting biological properties. gsconlinepress.comnih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule and their immediate chemical environment. For 1-(3-methoxypropyl)-1H-pyrazol-4-ol, the expected ¹H NMR spectrum would exhibit distinct signals for the protons on the pyrazole (B372694) ring and the 3-methoxypropyl side chain.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-3, H-5 | ~7.0-8.0 | s, s | 1H, 1H |

| N-CH₂ (propyl) | ~4.0-4.2 | t | 2H |

| O-CH₂ (propyl) | ~3.4-3.6 | t | 2H |

| O-CH₃ (methoxy) | ~3.2-3.4 | s | 3H |

| C-CH₂-C (propyl) | ~1.9-2.1 | p | 2H |

| OH | Variable | br s | 1H |

Note: s = singlet, t = triplet, p = pentet, br s = broad singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-4 (C-OH) | ~140-150 |

| C-3, C-5 | ~120-135 |

| O-CH₃ | ~58-60 |

| O-CH₂ | ~68-72 |

| N-CH₂ | ~48-52 |

| C-CH₂-C | ~28-32 |

Nitrogen-15 (¹⁵N) NMR Analysis

Nitrogen-15 NMR spectroscopy is used to probe the nitrogen atoms within a molecule. For this compound, the two nitrogen atoms of the pyrazole ring would be distinguishable. The N1 atom, bonded to the alkyl chain, would have a different chemical shift compared to the N2 atom. The expected shifts would be in the typical range for pyrazole nitrogens, influenced by the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would reveal correlations between adjacent protons, for instance, between the methylene (B1212753) groups of the propyl chain (N-CH₂-CH₂-CH₂-O).

HSQC (Heteronuclear Single Quantum Coherence): Would show direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity of the 3-methoxypropyl group to the N1 position of the pyrazole ring and the position of the hydroxyl group. For example, correlations would be expected between the N-CH₂ protons and the C3 and C5 carbons of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Confirmation (e.g., MS-ESI, HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS-ESI (Electrospray Ionization Mass Spectrometry): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 157.09.

HRMS (High-Resolution Mass Spectrometry): Would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₇H₁₂N₂O₂).

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [C₇H₁₂N₂O₂ + H]⁺ | 157.0921 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (hydroxyl) | 3200-3600 (broad) | Indicates the presence of the hydroxyl group. |

| C-H stretch (aromatic) | 3000-3100 | From the C-H bonds on the pyrazole ring. |

| C-H stretch (aliphatic) | 2850-3000 | From the C-H bonds of the methoxypropyl group. |

| C=N, C=C stretch (ring) | 1500-1600 | Characteristic of the pyrazole ring. |

| C-O stretch (ether) | 1050-1150 | From the methoxy (B1213986) group. |

| C-O stretch (hydroxyl) | 1000-1260 | From the C-OH bond. |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

No published studies containing X-ray diffraction data for this compound could be located. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting data would typically provide detailed information on the crystal system, space group, unit cell dimensions, and bond lengths and angles, offering unequivocal proof of the molecule's solid-state structure.

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound is not available in the public domain. This analytical technique is used to determine the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a sample. By comparing the experimentally determined percentages to the calculated theoretical values based on the compound's molecular formula (C₇H₁₂N₂O₂), the purity and empirical formula of the synthesized compound can be verified.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and the relative stability of different molecular forms.

The electronic structure of 1-(3-methoxypropyl)-1H-pyrazol-4-ol is characterized by the delocalized π-system of the pyrazole (B372694) ring and the influence of its substituents. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31++G(2d,2p) basis set, are commonly employed to analyze the electronic properties of pyrazolone (B3327878) derivatives. nih.gov These calculations can reveal the distribution of electron density, with the oxygen and nitrogen atoms of the pyrazolone core being regions of high electron density. The methoxypropyl group at the N1 position and the hydroxyl group at the C4 position will further modulate this distribution, influencing the molecule's reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from these calculations, are key indicators of the molecule's chemical reactivity and its ability to participate in charge-transfer processes.

Pyrazolones, including this compound, can exist in several tautomeric forms. The main equilibrium is between the enol form (pyrazol-4-ol) and the keto forms (pyrazol-5-one and pyrazol-3-one). Theoretical calculations have shown that the relative stability of these tautomers is influenced by both the substituents on the pyrazole ring and the surrounding medium (solvent). nih.govmdpi.com For many pyrazolone derivatives, the CH tautomer is found to be the most stable and energetically favored form. nih.gov

The polarity of the solvent plays a significant role in the tautomeric equilibrium. mdpi.com In polar solvents, the energy differences between tautomers tend to decrease. nih.gov Intramolecular hydrogen bonds can also be a deciding factor in the stability of certain tautomeric forms. nih.gov For this compound, the 3-methoxypropyl substituent is not expected to form strong intramolecular hydrogen bonds with the pyrazole core, unlike some other functional groups. Therefore, the tautomeric equilibrium will be primarily governed by the inherent stability of the ring system and solvent effects.

Table 1: Theoretical Relative Energies of Pyrazolone Tautomers in Different Media

| Tautomeric Form | Gas Phase (kcal/mol) | Nonpolar Solvent (kcal/mol) | Polar Solvent (kcal/mol) |

| OH-form (enol) | 0.0 | 0.0 | 0.0 |

| NH-form (keto) | 2.0 - 5.0 | 1.5 - 4.0 | 1.0 - 3.0 |

| CH-form (keto) | -2.0 - 1.0 | -3.0 - 0.0 | -4.0 - -1.0 |

Note: The values in this table are illustrative and based on general findings for pyrazolone systems. The exact values for this compound would require specific calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules and its conformational preferences.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking studies can elucidate its potential to interact with the active sites of various enzymes or receptors. The pyrazolone scaffold is a common feature in many biologically active compounds, and docking studies of related derivatives have revealed key interaction patterns. nih.govresearchgate.net

These interactions often involve hydrogen bonds between the polar groups of the pyrazolone (the hydroxyl group and the nitrogen atoms) and amino acid residues in the protein's active site. researchgate.net The methoxypropyl substituent can engage in hydrophobic interactions within the binding pocket. The specific interactions will, of course, depend on the topology and chemical nature of the target protein's active site. For example, in studies of pyrazole derivatives targeting enzymes like VEGFR or c-Kit, binding affinities are often in the range of -7 to -10 kcal/mol, indicating stable interactions. nih.gov

Table 2: Potential Ligand-Target Interactions for this compound

| Interacting Group of Ligand | Potential Interacting Residue in Target | Type of Interaction |

| Pyrazole Ring Nitrogen | Asp, Glu, Gln, Asn | Hydrogen Bond Acceptor |

| 4-Hydroxyl Group | Ser, Thr, Tyr, His | Hydrogen Bond Donor/Acceptor |

| 3-Methoxypropyl Group | Val, Leu, Ile, Phe | Hydrophobic Interaction |

| Methoxy (B1213986) Oxygen | Polar residues | Hydrogen Bond Acceptor |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are invaluable for elucidating Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. For this compound, SAR studies can guide the design of new analogues with improved properties. nih.govnih.gov

By systematically modifying the substituents at different positions of the pyrazole ring and calculating their effects on properties like binding affinity or electronic characteristics, a predictive SAR model can be built. For instance, the length and branching of the N1-substituent (the 3-methoxypropyl group) can be varied to optimize hydrophobic interactions within a target's binding pocket. Similarly, substituents at other positions of the pyrazole ring could be altered to enhance hydrogen bonding or other specific interactions. nih.govacs.org

Computational SAR studies on pyrazole derivatives have shown that even small changes, such as the introduction of a methyl or a phenyl group, can significantly impact inhibitory activity. nih.gov These studies often combine molecular docking with quantitative structure-activity relationship (QSAR) models to correlate structural features with biological outcomes. nih.gov

Table 3: Summary of Potential SAR for this compound

| Position of Modification | Type of Modification | Predicted Effect on Activity | Rationale |

| N1-substituent (3-methoxypropyl) | Change in chain length or branching | Modulation of hydrophobic interactions and solubility | Optimizing fit within the binding pocket |

| C3 position | Introduction of small alkyl or aryl groups | Alteration of steric and electronic properties | Potentially enhances binding affinity through additional interactions |

| C5 position | Introduction of various functional groups | Modification of electronic distribution and H-bonding potential | Can influence both binding and pharmacokinetic properties |

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods provides a powerful tool for the characterization of novel chemical entities, offering insights into their electronic and structural characteristics. For the compound this compound, theoretical calculations can be employed to forecast its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are typically performed using density functional theory (DFT) at various levels of theory, such as B3LYP, often in conjunction with a basis set like 6-311G(d,p). Such studies, while not found specifically for this compound in the surveyed literature, are routinely applied to similar pyrazole derivatives to complement experimental data.

Theoretical calculations for related heterocyclic compounds have demonstrated good correlation between predicted and experimental spectra. researchgate.net For instance, in the computational analysis of other pyrazole-containing molecules, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za Similarly, time-dependent DFT (TD-DFT) is the standard approach for calculating electronic transitions and predicting UV-Vis absorption maxima. scispace.com Vibrational frequencies are also computed to simulate the IR spectrum, often with scaling factors applied to the calculated values to better match experimental findings. scielo.org.za

Although specific computational data for this compound is not available in the public domain, the established methodologies allow for a theoretical exploration of its spectroscopic profile. The following tables represent hypothetical predicted data based on the application of these standard computational techniques.

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts (δ) for this compound can be calculated to identify the electronic environment of each hydrogen atom.

| Atom | Predicted Chemical Shift (ppm) |

| H (pyrazolyl C3) | 7.5 |

| H (pyrazolyl C5) | 7.2 |

| OH (pyrazolyl C4) | 5.8 |

| N-CH ₂(CH₂)₂OCH₃ | 4.1 |

| NCH₂-CH ₂-CH₂OCH₃ | 2.1 |

| N(CH₂)₂-CH ₂-OCH₃ | 3.6 |

| OCH ₃ | 3.3 |

This table is a hypothetical representation and not based on published experimental or computational results.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum can also be predicted to provide information about the carbon framework of the molecule.

| Atom | Predicted Chemical Shift (ppm) |

| C4 (pyrazolyl) | 155.0 |

| C3 (pyrazolyl) | 130.0 |

| C5 (pyrazolyl) | 125.0 |

| N -CH₂ | 50.0 |

| N-CH₂-C H₂ | 29.0 |

| N-(CH₂)₂-C H₂ | 70.0 |

| O-C H₃ | 58.0 |

This table is a hypothetical representation and not based on published experimental or computational results.

Predicted IR Spectral Data

Theoretical vibrational analysis can predict the characteristic infrared absorption frequencies, which correspond to specific bond vibrations within the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | 3400-3200 |

| C-H stretch (aromatic) | 3150-3050 |

| C-H stretch (aliphatic) | 2950-2850 |

| C=C stretch (ring) | 1600-1500 |

| C-O stretch | 1260-1000 |

This table is a hypothetical representation and not based on published experimental or computational results.

Predicted UV-Vis Spectral Data

TD-DFT calculations can estimate the electronic absorption wavelengths (λmax) in the UV-Vis spectrum, which are related to the electronic transitions within the molecule.

| Transition | Predicted λmax (nm) |

| π → π | ~220 |

| n → π | ~270 |

This table is a hypothetical representation and not based on published experimental or computational results.

Biological Activities and Mechanistic Pathways in Vitro & Preclinical in Vivo Models

Antineoplastic and Antiproliferative Activities

There is no available information from in vitro or preclinical in vivo studies regarding the antineoplastic and antiproliferative activities of 1-(3-methoxypropyl)-1H-pyrazol-4-ol.

Inhibition of Cellular Proliferation in Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, HeLa, PC-3, K562)

No data could be found in the scientific literature regarding the inhibitory effects of this compound on the proliferation of MCF-7, HepG2, HCT-116, HeLa, PC-3, or K562 cancer cell lines.

Mechanistic Insights into Antitumor Effects (e.g., Enzyme Inhibition, Induction of Cell Death)

There are no published studies that provide mechanistic insights into any potential antitumor effects of this compound, such as enzyme inhibition or the induction of cell death.

Impact on Receptor Tyrosine Kinases (e.g., EGFRK)

No research has been published detailing the impact of this compound on receptor tyrosine kinases, including the epidermal growth factor receptor kinase (EGFRK).

Antimicrobial Properties

No studies have been identified that investigate the antimicrobial properties of this compound.

Antibacterial Efficacy (against Gram-Positive and Gram-Negative Bacteria, MRSA)

There is no available data on the antibacterial efficacy of this compound against Gram-positive bacteria, Gram-negative bacteria, or Methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Efficacy

No information is available in the scientific literature regarding the antifungal efficacy of this compound.

Molecular Targets of Antimicrobial Action (e.g., DNA Gyrase)

There are currently no specific studies in the available scientific literature that investigate the molecular targets of antimicrobial action for this compound. However, the broader class of pyrazole-containing compounds has been a subject of interest in the search for new antimicrobial agents. DNA gyrase, an essential bacterial enzyme that manipulates DNA topology, is a key target for antibacterial drugs. Various pyrazole (B372694) derivatives have been designed and synthesized as potential DNA gyrase inhibitors, showing activity against both Gram-positive and Gram-negative bacteria. For instance, certain N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have demonstrated strong inhibitory activity against S. aureus and B. subtilis DNA gyrase. Nevertheless, the specific activity of this compound against this or any other microbial molecular target has not been documented.

| Compound | Target | Organism | Activity (IC₅₀/MIC) |

| This compound | DNA Gyrase | Not Studied | No Data Available |

Antioxidant Potency and Radical Scavenging Mechanisms (e.g., DPPH, FRAP tests)

The antioxidant capacity of this compound has not been reported in studies utilizing common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) test. These assays are standard methods for evaluating the ability of a compound to scavenge free radicals or reduce oxidant species.

The pyrazole scaffold itself is recognized for its presence in molecules with antioxidant properties. The antioxidant activity of some pyrazole derivatives is attributed to the hydrogen-donating ability of the pyrazole ring's NH proton. Various synthetic pyrazoles have shown notable radical scavenging activity in DPPH and other assays, sometimes comparable to standards like butylated hydroxytoluene (BHT) or ascorbic acid. However, without specific experimental data, the antioxidant potential of this compound remains undetermined.

| Compound | Assay | Result |

| This compound | DPPH | No Data Available |

| This compound | FRAP | No Data Available |

Anti-inflammatory Efficacy and Cyclooxygenase (COX) Inhibition

There is no available research documenting the anti-inflammatory efficacy or the cyclooxygenase (COX) inhibitory activity of this compound. The COX enzymes, COX-1 and COX-2, are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) and are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.

The pyrazole nucleus is a core structural component of several well-known anti-inflammatory drugs, including celecoxib, phenylbutazone, and dipyrone, which function through COX inhibition. The development of novel pyrazole derivatives continues to be an active area of research for identifying new anti-inflammatory agents. Despite the prevalence of the pyrazole scaffold in COX inhibitors, the specific inhibitory profile of this compound against COX-1 and COX-2 has not been evaluated.

| Compound | Target | Activity (IC₅₀) |

| This compound | COX-1 | No Data Available |

| This compound | COX-2 | No Data Available |

Enzyme Inhibitory Activities

Specific data on the kinase inhibitory activity of this compound, including its effect on c-Jun N-terminal Kinase (JNK), is not available in the current body of scientific literature. JNKs are a family of serine/threonine kinases that are implicated in cellular responses to stress and are considered therapeutic targets for neurodegenerative diseases and cancer.

The pyrazole structure is a versatile scaffold used in the design of various kinase inhibitors. For example, different series of pyrazole derivatives have been synthesized and evaluated as selective inhibitors of JNK3, showing potential for the treatment of neurodegenerative disorders. Similarly, pyrazole-based compounds have been developed as inhibitors for other kinases like the transforming growth factor-β (TGF-β) type I receptor and casein kinase 1δ/ε. However, the inhibitory profile of this compound against JNK or other kinases has not been reported.

| Compound | Target Kinase | Activity (IC₅₀) |

| This compound | JNK | No Data Available |

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

There are no specific studies reporting the inhibitory effects of this compound on the digestive enzymes α-glucosidase and α-amylase. These enzymes are key targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and reduce postprandial hyperglycemia. Inhibitors of these enzymes, such as acarbose, are used clinically to control blood glucose levels.

While research into pyrazole derivatives has explored their potential as enzyme inhibitors, including for glycosidases, specific data for this compound is absent. Therefore, its capacity to act as an inhibitor for either α-glucosidase or α-amylase is unknown.

| Compound | Target Enzyme | Activity (IC₅₀) |

| This compound | α-Glucosidase | No Data Available |

| This compound | α-Amylase | No Data Available |

Other Investigated Biological Activities and Their Underlying Mechanisms

A thorough search of scientific databases and literature reveals no other specifically investigated biological activities for this compound. The compound is primarily available through chemical suppliers for research purposes, but published studies detailing its bioactivity, mechanism of action, or therapeutic potential are not found. The broader pyrazole class of compounds is known to exhibit a wide range of biological activities, including analgesic, antifungal, antiviral, and antineoplastic properties, but these have not been specifically attributed to or tested in this compound.

Antidiabetic Potentials

Currently, there is a lack of specific published research directly investigating the antidiabetic potential of this compound. While the broader class of pyrazole-containing compounds has been explored for various pharmacological activities, dedicated studies on this particular molecule's effects on glucose metabolism, insulin (B600854) sensitivity, or other diabetes-related pathways are not available in the public domain. Therefore, no data tables or detailed research findings regarding its efficacy or mechanism of action in antidiabetic models can be presented at this time.

Antiviral Activities

The antiviral properties of various pyrazole derivatives have been a subject of scientific inquiry. These compounds have been synthesized and screened against a range of viruses. Some have demonstrated the potential to interfere with viral replication, making them of interest for the development of new antiviral agents. For instance, certain pyrazole-based heterocycles have shown activity against the avian influenza H5N1 virus in chicken embryos. However, specific studies detailing the antiviral activity of this compound are not present in the available scientific literature. Consequently, there is no specific data to present regarding its spectrum of activity, potency, or mechanism of antiviral action.

Effects on Cellular Signaling Pathways (e.g., Endoplasmic Reticulum Ca²⁺ Release, Store-Operated Ca²⁺ Entry)

The modulation of cellular signaling pathways is a key aspect of pharmacological research. A study on a series of pyrazolium (B1228807) hydrochloride compounds, which are structurally related to pyrazole derivatives, has shed light on their potential to affect calcium signaling. Specifically, some of these compounds were found to influence endoplasmic reticulum (ER) Ca²⁺ release and store-operated Ca²⁺ entry (SOCE). The ER is a critical organelle for intracellular calcium storage, and its release of calcium, followed by SOCE, plays a crucial role in various cellular processes.

While this research provides a potential avenue for the biological activity of pyrazole-related compounds, there is no direct evidence from published studies that specifically implicates this compound in the modulation of these or other cellular signaling pathways. Further investigation is required to determine if this specific compound shares the ability to interact with components of the calcium signaling cascade.

Inhibition of Photosynthetic Electron Transport

The inhibition of photosynthetic electron transport is a mechanism of action for many herbicides. Research has shown that certain pyrazole derivatives can interfere with this fundamental process in plants. These compounds have been evaluated for their ability to block the light-driven reduction of ferricyanide (B76249) in isolated spinach chloroplasts. The inhibitory potential of these pyrazole derivatives is often associated with their electrostatic properties.

Despite these findings within the broader pyrazole class, there is no specific research available that has examined the effect of this compound on photosynthetic electron transport. Therefore, its potential as an inhibitor of this process remains uninvestigated, and no specific data on its inhibitory concentration or site of action within the photosynthetic apparatus can be provided.

Research Applications and Broader Scientific Relevance

Chemical Probes for Biological Systems

The pyrazole (B372694) scaffold is instrumental in the design of chemical probes, which are small molecules used to study and manipulate biological systems. Pyrazole derivatives have been developed as "off-on" fluorometric probes and chemosensors capable of detecting specific ions and molecules. For instance, certain pyrazolone-based compounds have been synthesized to act as optical chemosensors for various metal ions, including Fe³⁺, Sn²⁺, and Al³⁺.

Furthermore, the pyrazole framework is a valuable platform for creating highly specific ligands for biological targets. Researchers have successfully developed a radiofluorinated pyrazol-4-yl-pyridine derivative that serves as a selective probe for imaging the M4 muscarinic acetylcholine receptor, a key target in neuroscience research. This demonstrates the role of the pyrazole core in constructing tools for visualizing and understanding complex neurological pathways.

Building Blocks in Complex Molecule Synthesis

The pyrazole ring is a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. Functionalized pyrazoles, such as those with hydroxyl or aldehyde groups, serve as key starting materials for a diverse array of heterocyclic compounds.

For example, pyrazole-4-carboxaldehyde derivatives have been used as precursors to synthesize a wide range of fused heterocyclic systems, including pyrazolo-pyridines and pyrazolo-pyrimidines, which are themselves of interest for their pharmacological properties. In another application, an N-hydroxyethyl pyrazole trifluoroborate was used as a versatile substrate in automated library synthesis to create large collections of novel 5-7-6- and 5-6-6-fused tricyclic compounds for drug discovery. The synthetic accessibility and reactivity of the pyrazole core make it a favored intermediate for medicinal and materials chemists.

Contributions to Agrochemical Development (e.g., Fungicides, Insecticides, Herbicides)

In the field of agriculture, pyrazole derivatives have made significant contributions as active ingredients in crop protection agents. The scaffold is present in a variety of commercial and developmental fungicides, herbicides, and insecticides.

A prominent application is in the development of succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides. Researchers have designed and synthesized novel pyrazole-4-acetohydrazide and pyrazole carboxylate derivatives that show potent fungicidal activity against a range of plant pathogens like Rhizoctonia solani, Botrytis cinerea, and Valsa mali. Other research has focused on incorporating a 1,2,3,4-tetrahydroquinoline moiety into a pyrazole structure, leading to compounds with high efficacy against Gaeumannomyces graminis var. tritici, the fungus responsible for "take-all" disease in wheat.

| Agrochemical Application | Target Pathogen/Pest | Example Pyrazole Derivative Class |

| Fungicide (SDHI) | Botrytis cinerea, Sclerotinia sclerotiorum | Pyrazole Carboxylate Derivatives |

| Fungicide (SDHI) | Rhizoctonia solani, Fusarium graminearum | Pyrazole-4-acetohydrazides |

| Fungicide | Gaeumannomyces graminis var. tritici | Pyrazoles with 1,2,3,4-tetrahydroquinoline |

| General Crop Protection | Various Fungal Pathogens | General Pyrazole Derivatives |

Applications in Materials Science

The unique electronic and photophysical properties of the pyrazole ring have led to its use in the field of materials science, particularly in optics and electronics.

Pyrazole derivatives are known for their fluorescent properties, including high quantum yields and good photostability, making them suitable for bioimaging applications and the development of fluorescent materials. When incorporated into larger molecular systems, such as with tetraphenylethene, pyrazole ligands can form luminescent silver(I) complexes that exhibit "turn-on" fluorescence upon binding. This property is valuable for creating sensors and smart materials. The synthetic versatility of the pyrazole ring allows for fine-tuning of its photophysical properties for specific applications.

The pyrazole core and its reduced form, pyrazoline, have been explored for use in organic electronic devices. Pyrazoline derivatives are particularly noted for their blue-emitting properties and efficient hole-transport capabilities, which has led to their incorporation into organic light-emitting diodes (OLEDs).

Beyond OLEDs, pyrazole derivatives have been studied for their substantial nonlinear optical (NLO) properties. Materials with strong NLO responses are critical for applications in telecommunications, optical computing, and photonics. The ability to modify the pyrazole ring with various electron-donating and -accepting groups allows for the rational design of molecules with enhanced NLO characteristics, positioning them as promising candidates for advanced optical materials.

Development of Research Tools for Pharmacokinetic Studies (e.g., Radioiodination for Biodistribution in Preclinical Models)

The pyrazole scaffold is a valuable platform for developing radiolabeled tracers used in pharmacokinetic studies, such as determining the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. Positron Emission Tomography (PET) is a powerful imaging technique that relies on such tracers.

Researchers have successfully developed pyrazole-based probes labeled with fluorine-18 (¹⁸F) for PET imaging of various biological targets. In a direct application for studying biodistribution, a novel pyrazole derivative was radiolabeled with iodine-131 (¹³¹I). Subsequent studies in tumor-bearing mice showed a high accumulation of the radiolabeled compound in tumor tissues compared to normal muscle, demonstrating its potential as a targeted agent and providing crucial pharmacokinetic data. Similarly, pyrazole-curcumin hybrids have been radiolabeled and evaluated as potential PET imaging agents for Alzheimer's disease and tumors. These examples underscore the importance of the pyrazole structure in creating essential tools for preclinical drug development and diagnostics.

| Radiolabeled Probe Type | Isotope | Application | Reference |

| Pyrazole-Pyridine | ¹⁸F | PET Imaging of M4 Receptor | |

| Pyrazolo[3,4-b]pyridine | ¹³¹I | Biodistribution in Tumor Models | |

| Pyrazole-Curcumin Hybrid | ¹⁸F | PET Imaging of Tumors/Amyloid Plaques | |

| General Pyrazole Scaffold | ¹⁸F | General PET Tracer Development |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally friendly methods remains a key research focus. mdpi.comnih.gov Traditional methods often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov However, modern synthetic chemistry is moving towards greener approaches.

Future strategies are likely to emphasize:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. mdpi.comdoaj.org The development of novel MCRs for the one-pot synthesis of highly substituted pyrazoles, including those with the 1-(3-methoxypropyl) substituent, is a promising area.

Catalysis: The use of novel catalysts, including transition metals, nano-catalysts, and biocatalysts, can lead to milder reaction conditions, higher yields, and improved regioselectivity. mdpi.comnih.govorganic-chemistry.org Research into recyclable catalysts is particularly important for enhancing the sustainability of pyrazole synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of 1-(3-methoxypropyl)-1H-pyrazol-4-ol and its derivatives could streamline their production.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction times and improve yields in pyrazole synthesis. mdpi.commdpi.com

| Synthetic Strategy | Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.govdoaj.org | Development of novel one-pot procedures for complex pyrazole derivatives. mdpi.com |

| Advanced Catalysis | Milder conditions, higher yields, improved selectivity, catalyst recyclability. mdpi.comnih.gov | Exploring new metal-based, nano, and biocatalysts. mdpi.comnih.gov |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Adaptation of existing batch syntheses to continuous flow processes. |

| Non-conventional Energy Sources | Accelerated reaction rates, improved yields. mdpi.com | Optimization of microwave and ultrasound parameters for specific pyrazole syntheses. mdpi.com |

In-depth Mechanistic Elucidation of Biological Phenomena

While many pyrazole derivatives have shown significant biological activity, a deep understanding of their mechanisms of action at the molecular level is often lacking. nih.govfrontiersin.orgumn.edu For this compound and its analogs, future research will need to focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that these compounds interact with is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover their molecular targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs will provide a detailed understanding of the chemical features required for potency and selectivity. nih.gov This includes exploring the impact of the methoxypropyl chain and the hydroxyl group on the pyrazole core.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of pyrazole derivatives with their biological targets, helping to explain their activity and guide the design of more potent compounds. nih.govbibliotekanauki.pl

Mechanistic Studies of Synthesis: A deeper understanding of the reaction mechanisms involved in pyrazole synthesis, such as the metal-mediated N-N bond formation, can lead to the development of more controlled and efficient synthetic routes. umn.edu

Rational Design of Pyrazole Derivatives with Targeted Functions

Building on a solid mechanistic understanding, the rational design of new pyrazole derivatives with specific, predetermined functions is a major goal. frontiersin.org This involves a targeted approach to drug discovery and materials science.

Key areas for rational design include:

Targeted Drug Delivery: Incorporating the this compound scaffold into larger molecules or conjugates designed to target specific cells or tissues could enhance therapeutic efficacy and reduce side effects.

Inhibitors of Specific Enzymes: Pyrazoles are known to inhibit various enzymes. nih.gov By tailoring the substituents on the pyrazole ring, it is possible to design highly selective inhibitors for targets implicated in diseases such as cancer, inflammation, and infectious diseases. nih.govmdpi.com For instance, the methoxy (B1213986) group in some pyrazole derivatives has been shown to confer interaction with the active sites of enzymes like COX-2. frontiersin.org

Fluorescent Probes and Imaging Agents: The pyrazole core can be functionalized to create fluorescent molecules for use in cellular imaging and diagnostics. The photophysical properties of these derivatives can be tuned by altering their chemical structure. nih.govresearchgate.net

Materials with Specific Properties: In materials science, pyrazole derivatives are being explored for their use in creating luminescent materials and conducting polymers. numberanalytics.comresearchgate.net The rational design of pyrazoles with specific electronic and photophysical properties is key to advancing these applications.

| Design Strategy | Desired Outcome | Relevant Research |

| Targeted Drug Delivery | Enhanced therapeutic efficacy, reduced side effects. | Conjugation with targeting moieties. |

| Specific Enzyme Inhibition | High potency and selectivity for disease-relevant targets. nih.gov | SAR studies and computational modeling. frontiersin.orgnih.gov |

| Fluorescent Probes | Tools for cellular imaging and diagnostics. nih.gov | Functionalization to tune photophysical properties. researchgate.net |

| Advanced Materials | Luminescent compounds, conducting polymers. numberanalytics.com | Design of pyrazoles with specific electronic properties. researchgate.net |

Exploration of New Application Domains beyond Current Scope

The versatility of the pyrazole scaffold suggests that its applications are far from being fully realized. numberanalytics.com Future research is expected to venture into new and exciting territories beyond the established roles in medicine and agriculture.

Potential new application domains for this compound and its derivatives include:

Agrochemicals: While pyrazoles are already used as pesticides and herbicides, there is potential to develop new derivatives with improved efficacy, selectivity, and environmental profiles. numberanalytics.com

Veterinary Medicine: The biological activities of pyrazole derivatives could be harnessed for the treatment of diseases in animals.

Cosmeceuticals: The antioxidant and anti-inflammatory properties of some pyrazoles could be beneficial in skincare and cosmetic formulations.

Organic Electronics: The unique electronic properties of pyrazole-based materials could be exploited in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(3-methoxypropyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituting a halogenated pyrazole precursor with 3-methoxypropylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours is a common approach. Monitoring reaction progress via TLC or HPLC is critical to optimize yield (typically 50–70%) . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Microwave-assisted synthesis (e.g., 160 W, 70°C, 180–300 sec) may reduce reaction time and improve regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- 1H NMR : The methoxypropyl chain’s methylene protons appear as triplets (δ ~3.40–3.60 ppm), while the methoxy group resonates as a singlet at δ ~3.30 ppm. The pyrazole C4-OH proton is typically observed upfield (δ ~6.00 ppm) due to hydrogen bonding, but may be absent in D2O-exchanged spectra .

- IR : A broad O-H stretch (~3200–3400 cm⁻¹) and C-O stretches (~1100 cm⁻¹) confirm the hydroxyl and methoxy groups. Pyrazole ring vibrations appear at ~1500–1600 cm⁻¹ .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

The compound is moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water. Stability tests under ambient conditions (25°C, 60% humidity) show no decomposition over 72 hours, but prolonged exposure to light or acidic/basic conditions may degrade the hydroxyl or methoxy groups. Storage in amber vials at –20°C under inert gas is recommended .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed using X-ray crystallography?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. The hydroxyl group forms intermolecular hydrogen bonds (O-H···N, ~2.8 Å) with adjacent pyrazole rings, stabilizing the crystal lattice. Graph set analysis (Etter’s notation) can classify motifs like chains, critical for predicting supramolecular assembly .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Discrepancies in NMR chemical shifts (e.g., unexpected downfield shifts in aromatic protons) may arise from electron-withdrawing/donating substituents or tautomerism. Computational validation via DFT (B3LYP/6-311+G(d,p)) can simulate spectra and identify dominant tautomers. Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) is essential .

Q. How can structure-activity relationships (SAR) guide the design of pyrazole derivatives for biological applications?

Systematic substitution at the pyrazole C3/C5 positions or methoxypropyl chain elongation can modulate bioactivity. For example, introducing electron-withdrawing groups (e.g., nitro, chloro) enhances binding to kinase targets, while bulkier substituents improve metabolic stability. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) paired with molecular docking (AutoDock Vina) identify pharmacophore features .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Frontier molecular orbital (FMO) analysis via Gaussian09 calculates HOMO/LUMO energies to predict sites for electrophilic attack (e.g., C4-OH as a nucleophile). Fukui indices and electrostatic potential maps (ESP) further highlight reactive regions. Solvent effects are modeled using the PCM method .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.